molecular formula C12H15NO3 B1267606 Ethyl 2-[(2-phenylacetyl)amino]acetate CAS No. 4838-35-1

Ethyl 2-[(2-phenylacetyl)amino]acetate

Cat. No. B1267606
CAS RN: 4838-35-1
M. Wt: 221.25 g/mol
InChI Key: JMOABIAPWACPKV-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-phenylacetyl)amino]acetate, also known as phenylpiracetam or carphedon, is a nootropic drug with potential implications in various fields of research. It has the molecular formula C12H15NO3 .


Molecular Structure Analysis

The InChI code for Ethyl 2-[(2-phenylacetyl)amino]acetate is 1S/C12H15NO3/c1-2-16-12(15)9-13-11(14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) . The molecular weight is 221.25 g/mol .


Physical And Chemical Properties Analysis

Ethyl 2-[(2-phenylacetyl)amino]acetate has a melting point of 83-85 degrees Celsius .

Scientific Research Applications

  • Organic Synthesis Techniques :

    • Fadnavis et al. (2006) demonstrated the use of Ethyl 2,4-dioxo-4-phenylbutyrate in the synthesis of enantiomerically pure (R)- and (S)-3-amino-3-phenyl-1-propanol, showcasing the potential of this compound in stereochemical resolutions in organic chemistry (Fadnavis, Radhika, & Devi, 2006).
  • Material Science Applications :

    • Shafi et al. (2021) researched the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives, involving Ethyl (S)-2-amino-2-phenylacetate. This study highlights its role in developing materials with potential applications in industrial and photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).
  • Chemical Structure and Characterization :

    • The work of DyaveGowda et al. (2002) on the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate contributes to a deeper understanding of the molecular structure and stability of such compounds, which is crucial for their application in various fields of chemistry (DyaveGowda et al., 2002).
  • Synthetic Methodology Development :

    • Liu et al. (2018) synthesized Ethyl 2-[(2-amino-3-cyano-4-Phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, showcasing the compound's utility in developing novel synthesis methods with potential applications in antitumor activity research (Liu et al., 2018).
  • Medicinal Chemistry :

    • The study by Babar et al. (2017) on the synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates and their glucosidase inhibition properties illustrates the potential use of Ethyl 2-[(2-phenylacetyl)amino]acetate derivatives in the development of novel therapeutic agents (Babar et al., 2017).

Safety And Hazards

Ethyl 2-[(2-phenylacetyl)amino]acetate is classified as an irritant . It is harmful if swallowed and can cause serious eye irritation. It may also cause drowsiness or dizziness .

properties

IUPAC Name

ethyl 2-[(2-phenylacetyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)9-13-11(14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOABIAPWACPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286076
Record name ethyl 2-[(2-phenylacetyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2-phenylacetyl)amino]acetate

CAS RN

4838-35-1
Record name 4838-35-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-[(2-phenylacetyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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